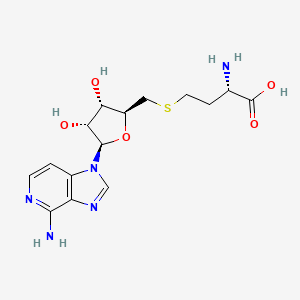

S-(3-Deazaadenosyl)homocysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(3-Deazaadenosyl)homocysteine is a complex organic compound with a unique structure that includes an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-Deazaadenosyl)homocysteine typically involves multiple steps, including the formation of the amino acid backbone, the introduction of the sulfur-containing side chain, and the attachment of the nucleoside-like moiety. Common synthetic routes may involve:

Formation of the Amino Acid Backbone: This can be achieved through standard peptide synthesis techniques, using protected amino acids and coupling reagents.

Introduction of the Sulfur-Containing Side Chain: This step may involve the use of thiol-containing reagents and appropriate protecting groups to ensure selective reactions.

Attachment of the Nucleoside-Like Moiety: This can be done through glycosylation reactions, where the nucleoside moiety is attached to the amino acid backbone via a glycosidic bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

S-(3-Deazaadenosyl)homocysteine can undergo various chemical reactions, including:

Oxidation: The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazo[4,5-c]pyridin-1-yl moiety can be reduced under appropriate conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazo[4,5-c]pyridin-1-yl derivatives.

Substitution: Substituted amino or thiol derivatives.

Aplicaciones Científicas De Investigación

Cardiovascular Research

Mechanism of Action:

S-(3-Deazaadenosyl)homocysteine is primarily studied for its ability to inhibit S-adenosylhomocysteine hydrolase, leading to reduced levels of homocysteine. Elevated homocysteine levels are recognized as a risk factor for cardiovascular diseases, including atherosclerosis.

Case Study:

A study conducted on apoE-knockout mice demonstrated that administration of 3-deazaadenosine (precursor to this compound) resulted in a significant reduction in serum homocysteine levels by 35.9% and 45.3% after 12 and 24 weeks, respectively. Furthermore, the neointimal area and atherosclerotic plaque formation were significantly reduced in treated animals, suggesting a protective cardiovascular effect attributed to the compound's action on homocysteine metabolism .

Antiviral Applications

Inhibition of Viral Replication:

this compound exhibits antiviral properties by inhibiting the growth and replication of various viruses through its effect on adenosylhomocysteine hydrolase.

Research Findings:

Research has shown that 3-deazaadenosine, which metabolizes into this compound, effectively inhibits viruses such as Rous sarcoma virus and influenza virus in tissue culture systems. The compound's antiviral activity was observed at concentrations ranging from 0.03 to 0.3 mM, demonstrating its potential as an antiviral agent . The inhibition mechanism involves the disruption of viral mRNA synthesis during the replication phase .

Cancer Research

Potential Therapeutic Use:

The ability of this compound to modulate cellular methylation processes positions it as a candidate for cancer therapy. By inhibiting S-adenosylhomocysteine hydrolase, the compound may alter methylation patterns within cancer cells, potentially affecting tumor growth and progression.

Experimental Evidence:

In vitro studies have indicated that compounds like 3-deazaadenosine can suppress tumor foci formation significantly when applied to infected cell cultures . This suggests that targeting adenosylhomocysteine metabolism could be an innovative approach in cancer treatment strategies.

Hair Growth Inhibition

Research Insights:

this compound has been implicated in studies focusing on hair growth regulation. Inhibitors of L-methionine S-adenosyltransferase and S-adenosylhomocysteine hydrolase have shown promising results in reducing hair growth in experimental models .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of S-(3-Deazaadenosyl)homocysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

S-(3-Deazaadenosyl)homocysteine: shares similarities with other nucleoside analogs and amino acid derivatives.

Uniqueness

- The unique combination of an amino acid backbone, a sulfur-containing side chain, and a nucleoside-like moiety distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.

Propiedades

Fórmula molecular |

C15H21N5O5S |

|---|---|

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N5O5S/c16-7(15(23)24)2-4-26-5-9-11(21)12(22)14(25-9)20-6-19-10-8(20)1-3-18-13(10)17/h1,3,6-7,9,11-12,14,21-22H,2,4-5,16H2,(H2,17,18)(H,23,24)/t7-,9+,11+,12+,14+/m0/s1 |

Clave InChI |

KXHTUDZDRGHVIU-OJXVBODGSA-N |

SMILES isomérico |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N |

SMILES canónico |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Sinónimos |

3-deazaadenosylhomocysteine S-(3-deazaadenosyl)-L-homocysteine S-(3-deazaadenosyl)-L-homocysteine monohydrate S-(3-deazaadenosyl)homocysteine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.